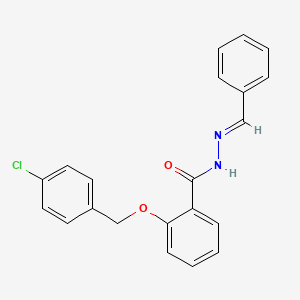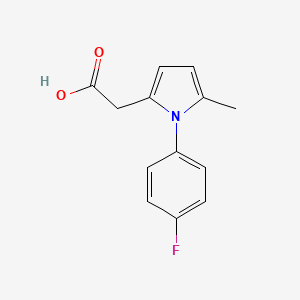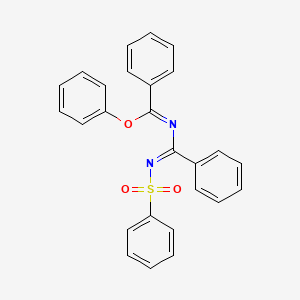acetate CAS No. 7402-43-9](/img/structure/B12002765.png)
Ethyl[(3-aminophenyl)amino](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(3-aminophenyl)aminoacetate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of aniline, where the amino group is substituted with an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(3-aminophenyl)aminoacetate typically involves the reaction of 3-nitroaniline with ethyl oxalyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of ethyl(3-aminophenyl)aminoacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reducing agents and solvents to optimize cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(3-aminophenyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl(3-aminophenyl)aminoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which ethyl(3-aminophenyl)aminoacetate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Ethyl(3-aminophenyl)aminoacetate can be compared with other similar compounds, such as:
Ethyl(4-aminophenyl)aminoacetate: Similar structure but with the amino group at the para position.
Methyl(3-aminophenyl)aminoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl(3-nitrophenyl)aminoacetate: Similar structure but with a nitro group instead of an amino group.
These compounds share similar chemical properties but may differ in their reactivity and applications
Propiedades
Número CAS |
7402-43-9 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
ethyl 2-(3-aminoanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2,11H2,1H3,(H,12,13) |
Clave InChI |
OKLRIUSQOWPSHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=CC=CC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)





![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)
![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)
